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molecular formula C10H15NO B8347933 2-(2-Isocyanatoethyl)bicyclo[2.2.1]heptane CAS No. 76252-15-8

2-(2-Isocyanatoethyl)bicyclo[2.2.1]heptane

Cat. No. B8347933
M. Wt: 165.23 g/mol
InChI Key: GAOXYRQDZOBXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04349552

Procedure details

Diphenylphosphoryl azide (6.05 g.) was added dropwise to a solution of 3-(2-norbornyl)propionic acid (3.36 g.) in dry pyridine (20 ml.) and stirred at 80° C. for 30 minutes to give 2-(2-norbornyl)ethyl isocyanate (I.R. 2260 cm-1).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[CH:18]12[CH2:24][CH:21]([CH2:22][CH2:23]1)[CH2:20][CH:19]2[CH2:25][CH2:26]C(O)=O.[N:30]1[CH:35]=CC=CC=1>>[CH:18]12[CH2:24][CH:21]([CH2:22][CH2:23]1)[CH2:20][CH:19]2[CH2:25][CH2:26][N:30]=[C:35]=[O:8]

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
3.36 g
Type
reactant
Smiles
C12C(CC(CC1)C2)CCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12C(CC(CC1)C2)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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